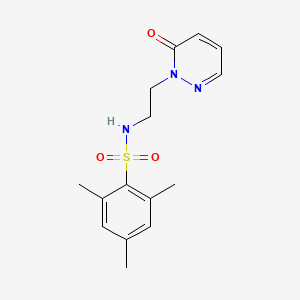

2,4,6-trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

2,4,6-Trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,4,6-trimethyl-substituted aromatic ring linked to a 6-oxopyridazine moiety via an ethylamino spacer. The trimethyl substitution enhances lipophilicity, while the pyridazinone ring contributes hydrogen-bonding and π-π stacking capabilities .

Properties

IUPAC Name |

2,4,6-trimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-11-9-12(2)15(13(3)10-11)22(20,21)17-7-8-18-14(19)5-4-6-16-18/h4-6,9-10,17H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYDXUDWKLXWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C(=O)C=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4,6-Trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS Number: 1049495-09-1) is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its inhibitory effects on various enzymes and its implications in anti-inflammatory therapies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₉N₃O₃S

- Molecular Weight : 321.4 g/mol

- IUPAC Name : 2,4,6-trimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide

Biological Activity Overview

The compound has been evaluated for its activity against several targets, particularly focusing on its inhibitory effects on carbonic anhydrases (CAs), cyclooxygenases (COX), and lipoxygenases (5-LOX). These enzymes are critical in various physiological processes and are often implicated in inflammatory responses.

Carbonic Anhydrases (CAs)

CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. The compound has shown significant inhibitory activity against multiple isoforms of human carbonic anhydrases:

| Enzyme Isoform | Inhibition Constant (K_I) |

|---|---|

| hCA I | 45.1 nM |

| hCA II | 5.3 nM |

| hCA IX | 4.9 nM |

| hCA XII | 8.7 nM |

The benzyloxy derivative of the compound exhibited the highest potency against hCA II, with a K_I value of 5.3 nM, indicating strong potential for therapeutic applications targeting this isoform .

Cyclooxygenases (COX)

Cyclooxygenases are key enzymes in the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain. The compound was tested for its inhibitory effects on COX-1 and COX-2:

| Enzyme | Inhibition Activity |

|---|---|

| COX-1 | Moderate activity |

| COX-2 | Significant activity |

The data suggest that the compound could serve as a dual inhibitor of COX enzymes, contributing to its anti-inflammatory profile .

Lipoxygenases (5-LOX)

5-LOX is involved in the production of leukotrienes from arachidonic acid, which play a role in inflammatory responses. The compound demonstrated moderate inhibition of this enzyme as well.

Case Studies

Recent studies have highlighted the potential of pyridazine derivatives, including this compound, as multi-target anti-inflammatory agents. For instance:

- Study on Anti-inflammatory Effects : A study investigated the anti-inflammatory and analgesic properties of various pyridazine sulfonamides, including this compound. The results indicated significant reductions in inflammation markers in animal models .

- Mechanism of Action : The mechanism by which this compound exerts its effects involves binding to the active sites of CAs and COX enzymes, where it competes with endogenous substrates due to its structural similarity to these substrates .

Scientific Research Applications

Anti-inflammatory Potential

Recent studies have highlighted the compound's ability to inhibit key enzymes involved in inflammatory processes. Specifically, it has shown inhibitory activity against:

- Carbonic Anhydrase (CA)

- Cyclooxygenase-2 (COX-2)

- 5-Lipoxygenase (5-LOX)

These enzymes are crucial in the production of inflammatory mediators. The inhibition of these enzymes suggests potential therapeutic benefits in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

The structural features of 2,4,6-trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide suggest possible interactions with various molecular targets involved in cancer pathways. Preliminary studies indicate that similar compounds can inhibit kinases and other proteins critical for cancer cell survival . Further investigation is needed to elucidate the specific mechanisms of action and efficacy against different cancer types.

Case Study 1: Inhibition of Inflammatory Enzymes

A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry investigated the compound's ability to inhibit CA, COX-2, and 5-LOX. The results demonstrated significant inhibition across all three enzymes, indicating its potential as a multi-target anti-inflammatory agent . The study emphasized the need for further research to assess potency and selectivity compared to existing anti-inflammatory drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the pyridazine ring, sulfonamide linkage, or aromatic core. Below is a comparative analysis based on synthesis, spectral data, and functional properties:

Table 1: Key Structural and Spectral Comparisons

Spectral and Electronic Differences

- NMR Shifts :

- HRMS Accuracy: 5a shows a minor HRMS deviation (Δm/z +0.00988), likely from isotopic impurities, whereas 5b aligns closely with theoretical values (Δm/z +0.000239).

Q & A

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodology : Optimize solvent systems for large-scale reflux (e.g., switch to toluene for higher boiling points). Implement continuous flow chemistry for intermediates. Validate batch consistency via HPLC purity (>98%) and polymorph characterization (PXRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.